molecular formula C16H18N2O2 B5378511 4-propoxy-N-(2-pyridinylmethyl)benzamide

4-propoxy-N-(2-pyridinylmethyl)benzamide

Cat. No.: B5378511
M. Wt: 270.33 g/mol
InChI Key: FKMGWYQMTFJICA-UHFFFAOYSA-N
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Description

4-Propoxy-N-(2-pyridinylmethyl)benzamide is a benzamide derivative characterized by a propoxy group at the 4-position of the benzene ring and an N-(2-pyridinylmethyl) substituent. It was synthesized via a palladium-catalyzed coupling reaction between compound 12 (precursor) and butylamine, yielding 78% after purification by silica gel column chromatography using hexanes/ethyl acetate (3:1) .

Properties

IUPAC Name

4-propoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-11-20-15-8-6-13(7-9-15)16(19)18-12-14-5-3-4-10-17-14/h3-10H,2,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMGWYQMTFJICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural analogs, their substituents, biological activities, and sources:

Compound Name Substituents/Modifications Biological Activity/Application Key Findings Reference
4-Propoxy-N-(2-pyridinylmethyl)benzamide 4-propoxy, N-(2-pyridinylmethyl) nAChR modulation (inferred) Synthesized with 78% yield; structural similarity to nAChR-targeting analogs .
AH0109 4-chloro-3-sulfonamide, N-(2-pyridinylmethyl) Antiviral (HIV-1 inhibition) EC₅₀ = 0.7 μM; 100% inhibition at 2.8 μM in C8166 T cells .
Compound 1 4-allyloxy, N-(6-methylpyridin-2-yl) nAChR negative allosteric modulator (NAM) IC₅₀ = 6.0 µM (hα4β2 nAChRs); ~5-fold selectivity over hα3β4 .
4-Bromo-N-(2-nitrophenyl)benzamide 4-bromo, N-(2-nitrophenyl) Structural analysis Two molecules per asymmetric unit; compared to 4MNB (4-methoxy analog) .
Rip-B N-[2-(3,4-dimethoxyphenyl)ethyl] Not specified Synthesized via benzoyl chloride reaction; 80% yield .
4-Methyl-3-nitro-N-(2-pyridinylmethyl)benzamide 4-methyl-3-nitro, N-(2-pyridinylmethyl) Unknown Structural analog with nitro and methyl groups .
3-Ethoxy-N-(6-ethoxybenzothiazol-2-yl)benzamide 3-ethoxy, N-(benzothiazol-2-yl) Unknown Sulfonamide derivative with heterocyclic group .

Key Research Findings and Structure-Activity Relationships (SAR)

nAChR Modulation: The lead compound 1 (4-allyloxy-N-(6-methylpyridin-2-yl)benzamide) inhibits hα4β2 nAChRs with modest selectivity over hα3β4. SAR studies indicate that the benzamide core and pyridinyl substituents are critical for activity. Substitution at the 4-position (e.g., allyloxy, propoxy) and pyridine ring modifications (e.g., 6-methyl vs. 2-pyridinylmethyl) significantly affect potency and selectivity .

Antiviral Activity :

  • AH0109 demonstrates potent anti-HIV-1 activity (EC₅₀ = 0.7 μM). Its 3-sulfonamide and 4-chloro substituents, combined with the N-(2-pyridinylmethyl) group, suggest that electron-withdrawing groups enhance antiviral efficacy .

Structural Insights :

  • 4-Bromo-N-(2-nitrophenyl)benzamide and its 4-methoxy analog (4MNB) were compared crystallographically, revealing that bulky substituents (e.g., bromo vs. methoxy) influence molecular packing and stability .

Synthetic Accessibility :

  • Derivatives like Rip-B and this compound are synthesized efficiently (>75% yield) via amide coupling, underscoring the versatility of benzamide chemistry .

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